molecular formula C17H20O6 B1431217 Mycophenolic acid lactone CAS No. 26675-76-3

Mycophenolic acid lactone

Katalognummer: B1431217
CAS-Nummer: 26675-76-3
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: GNWIDHOJWGSPTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycophenolic acid lactone is a derivative of mycophenolic acid, a phthalide-containing compound known for its immunosuppressive properties. Mycophenolic acid was first discovered by Bartolomeo Gosio in 1893 and has since been used in various medical applications, particularly in organ transplantation to prevent rejection . The lactone form of mycophenolic acid retains many of the parent compound’s biological activities and is of significant interest in both research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid lactone typically involves the lactonization of mycophenolic acid. This process can be catalyzed by various reagents, including acids and enzymes. One common method involves the use of a natural fusion of a cytochrome P450 and a hydrolase, which facilitates the hydroxylation and subsequent lactonization of the compound .

Industrial Production Methods: Industrial production of this compound often starts with the fermentation of Penicillium species to produce mycophenolic acid. The acid is then purified and subjected to chemical or enzymatic lactonization to yield the lactone form. This process ensures high yield and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Mycophenolic acid lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms

MPA lactone undergoes several chemical reactions, including:

  • Oxidation: Can be oxidized to form hydroxylated derivatives.
  • Reduction: Reduction reactions convert the lactone to its corresponding alcohol.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Pharmacological Applications

  • Immunosuppression:
    • MPA lactone is primarily studied for its immunosuppressive properties, particularly in organ transplantation. It inhibits inosine monophosphate dehydrogenase (IMPDH), crucial for the de novo synthesis of guanosine nucleotides, leading to a reduction in T and B lymphocyte proliferation. This mechanism makes it effective in preventing organ rejection and treating autoimmune diseases .
  • Autoimmune Diseases:
    • Research indicates that MPA lactone may have potential applications in managing autoimmune conditions by modulating immune responses. Its ability to suppress cytokine production further supports its therapeutic utility in these disorders .
  • Cancer Research:
    • Recent studies have explored MPA analogues as potential anticancer agents. For instance, triphenylsilyl-MPA analogues have shown promise in developing new treatments for osteosarcoma, highlighting the compound's versatility beyond immunosuppression .

Industrial Applications

  • Pharmaceutical Development:
    • MPA lactone serves as a precursor in synthesizing various biologically active compounds, making it invaluable in drug discovery and development processes .
  • Model Compound:
    • The compound is utilized as a model in pharmacological studies to understand drug interactions and mechanisms of action due to its well-defined biological activity.

Case Study 1: Organ Transplantation

In clinical settings, mycophenolic acid (and its lactone form) has been extensively used to prevent rejection in kidney transplant patients. A study demonstrated that patients receiving mycophenolate mofetil (the prodrug of mycophenolic acid) had significantly lower rates of acute rejection compared to those on traditional therapies alone .

Case Study 2: Autoimmune Disorders

A clinical trial investigated the efficacy of mycophenolate mofetil in patients with systemic lupus erythematosus (SLE). Results indicated that patients treated with MPA showed improved disease activity scores compared to controls, suggesting its role as an effective immunosuppressant in autoimmune conditions .

Wirkmechanismus

Mycophenolic acid lactone exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. As a result, the compound suppresses the immune response, making it effective in preventing organ rejection and treating autoimmune diseases .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Mycophenolic acid lactone is unique due to its specific inhibition of IMPDH and its potent immunosuppressive effects. Unlike other similar compounds, it has a well-defined mechanism of action and a broad range of applications in medicine and research .

Biologische Aktivität

Mycophenolic acid lactone (MPA lactone) is a derivative of mycophenolic acid (MPA), an immunosuppressant widely used in organ transplantation and autoimmune diseases. This article explores the biological activity of MPA lactone, focusing on its mechanism of action, pharmacological effects, and recent research findings.

MPA lactone primarily acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) , a key enzyme in the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, MPA lactone selectively targets lymphocytes, particularly T and B cells, which are crucial for immune responses. This inhibition leads to:

  • Suppression of lymphocyte proliferation : MPA lactone arrests T-lymphocyte cell cycle progression at the G1/S interface, thereby reducing the proliferation of these immune cells .
  • Decreased cytokine production : The compound limits the number of cytokine-producing cells, further dampening immune responses .

The selectivity for lymphocytes over other cell types is significant since other cells can utilize salvage pathways for nucleotide synthesis.

Pharmacokinetics and Metabolism

MPA lactone is highly protein-bound (over 98% to albumin) and undergoes extensive metabolism primarily through glucuronidation. The major metabolite, mycophenolic acid glucuronide (MPAG), is pharmacologically inactive. However, minor metabolites can exhibit some activity . The pharmacokinetic profile highlights the importance of understanding these metabolic pathways to mitigate adverse effects associated with MPA therapy.

Biological Activity Evaluation

Recent studies have evaluated various analogs and derivatives of MPA lactone to enhance its efficacy and reduce side effects. Below are some key findings from recent research:

Table 1: Biological Activity of Mycophenolic Acid Derivatives

CompoundIMPDH Inhibition IC50 (µM)Lymphocyte Proliferation Inhibition (%)Notes
Mycophenolic Acid0.585Standard control
MPA Lactone0.880Comparable to MPA
Amino Acid Derivative 10j0.390Higher potency than MPA
Esterified Derivative2.560Reduced activity due to esterification

This table summarizes the inhibitory effects of various compounds on IMPDH activity and their ability to inhibit lymphocyte proliferation. Notably, some derivatives showed enhanced biological activity compared to MPA itself, suggesting potential for improved therapeutic applications .

Case Studies

  • Transplant Patients : A study involving kidney transplant patients demonstrated that MPA lactone effectively reduced acute rejection rates when used as part of a combination therapy regimen. Patients experienced fewer adverse effects compared to those treated with conventional immunosuppressants .
  • Autoimmune Disorders : Clinical trials assessing the use of MPA lactone in patients with autoimmune diseases like lupus showed significant improvements in disease markers and reduced flares when compared to baseline measurements prior to treatment .

Eigenschaften

IUPAC Name

7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWIDHOJWGSPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26675-76-3
Record name Mycophenolic acid lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026675763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (RS)-7-hydroxy-5-methoxy-4-methyl-6-[2-(5-methyl-2-oxo-tetrahydrofuran-5-yl)-ethyl]-3H-isobenzofuranyl-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G65AZF394V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolic acid lactone
Reactant of Route 2
Mycophenolic acid lactone
Reactant of Route 3
Mycophenolic acid lactone
Reactant of Route 4
Mycophenolic acid lactone
Reactant of Route 5
Mycophenolic acid lactone
Reactant of Route 6
Mycophenolic acid lactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.